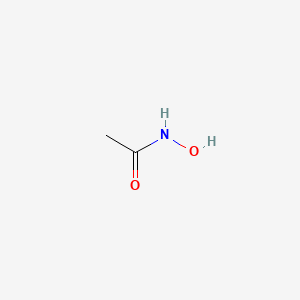

Acide acétohydroxamique

Vue d'ensemble

Description

L'acide acétohydroxamique est un dérivé synthétique de l'urée de formule chimique C₂H₅NO₂. Il est connu pour son inhibition puissante et irréversible de l'enzyme uréase dans diverses bactéries et plantes. Ce composé est principalement utilisé pour traiter les infections urinaires causées par des bactéries qui hydrolysent l'urée .

Applications De Recherche Scientifique

L'acide acétohydroxamique a un large éventail d'applications en recherche scientifique :

Chimie : Il est utilisé comme agent chélatant pour former des complexes stables avec des ions métalliques, qui sont utiles dans divers processus chimiques.

Biologie : L'this compound est étudié pour ses propriétés d'inhibition enzymatique, en particulier contre l'uréase, ce qui le rend précieux en recherche biologique.

Médecine : Il est utilisé pour traiter les infections urinaires et prévenir la formation de calculs de struvite dans les reins.

5. Mécanisme d'action

L'this compound exerce ses effets en inhibant réversiblement l'enzyme bactérienne uréase. Cette inhibition empêche l'hydrolyse de l'urée et la production subséquente d'ammoniac dans l'urine infectée par des organismes qui hydrolysent l'urée. En conséquence, le pH et les niveaux d'ammoniac diminuent, améliorant l'efficacité des agents antimicrobiens .

Composés similaires :

Acide salicylhydroxamique : Un autre acide hydroxamique avec des propriétés d'inhibition enzymatique similaires.

Hydroxyurée : Un composé qui inhibe également l'uréase mais qui a des applications différentes.

N-Hydroxyacetamide : Structurellement similaire à l'this compound et partage certaines propriétés chimiques.

Unicité : L'this compound est unique en raison de son inhibition puissante et irréversible de l'uréase, ce qui le rend particulièrement efficace dans le traitement des infections urinaires et la prévention de la formation de calculs rénaux. Sa capacité à former des complexes stables avec des ions métalliques le distingue également des autres composés similaires .

Mécanisme D'action

Target of Action

Acetohydroxamic acid (AHA) primarily targets the bacterial enzyme urease . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. This enzyme plays a crucial role in the metabolism of nitrogen-containing compounds by some bacteria.

Mode of Action

AHA acts as an antagonist of the bacterial enzyme urease . It reversibly inhibits urease , thereby inhibiting the hydrolysis of urea and the production of ammonia in urine infected with urea-splitting organisms . This leads to a decrease in pH and ammonia levels .

Pharmacokinetics

Upon oral administration, AHA is rapidly absorbed from the gastrointestinal tract . The major metabolites of AHA in humans are acetamide and CO2 . CO2 is eliminated in the breath and accounts for 20–45% of the administered dose, while acetamide is eliminated in the urine and accounts for only 9–14% of the administered dose . The remaining dose is eliminated as intact AHA in the urine (19–48%) .

Result of Action

The primary result of AHA’s action is a decrease in pH and ammonia levels in urine infected with urea-splitting organisms . This can enhance the effectiveness of antimicrobial agents, leading to a higher cure rate . It is used, in addition to antibiotics or medical procedures, to treat chronic urea-splitting urinary infections .

Action Environment

Safety and Hazards

Orientations Futures

Acetohydroxamic acid has been proposed for use in used nuclear fuel reprocessing technologies for the reduction and complexation of plutonium and neptunium ions . It is also used as an oral drug to treat struvite kidney stones , urinary tract infections , metal poisoning , and to complex metalloenzymes related to cancer progression .

Analyse Biochimique

Biochemical Properties

Acetohydroxamic acid plays a significant role in biochemical reactions, particularly as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. By inhibiting urease, Acetohydroxamic acid prevents this process, leading to a decrease in pH and ammonia levels .

Cellular Effects

The primary cellular effect of Acetohydroxamic acid is its impact on urea-splitting organisms. By inhibiting urease, it prevents the production of ammonia in urine infected with these organisms . This leads to a decrease in urine pH, which can have various effects on cellular function, including impacts on cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, Acetohydroxamic acid exerts its effects by binding to the active site of the urease enzyme, thereby inhibiting its activity . This prevents the hydrolysis of urea, leading to a decrease in the production of ammonia and carbon dioxide. This mechanism of action is the basis for its use in the treatment of urinary tract infections caused by urea-splitting organisms .

Metabolic Pathways

Acetohydroxamic acid is involved in the urea cycle metabolic pathway. By inhibiting urease, it impacts this pathway by preventing the hydrolysis of urea

Transport and Distribution

Given its solubility in water , it is likely that it can be readily transported and distributed within the body.

Méthodes De Préparation

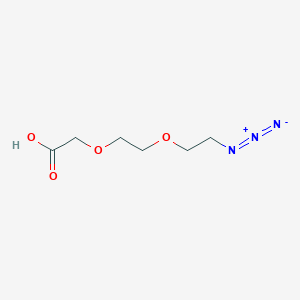

Voies de synthèse et conditions réactionnelles : L'acide acétohydroxamique peut être synthétisé en faisant réagir le chlorhydrate d'hydroxylamine avec l'acétate de méthyle en présence d'un catalyseur alcalin solide et d'un solvant alcoolique. La réaction se déroule comme suit : [ \text{CH}3\text{COOCH}_3 + \text{NH}_2\text{OH.HCl} \rightarrow \text{CH}_3\text{CONHOH} + \text{CH}_3\text{OH} + \text{HCl} ] Cette méthode implique le mélange des réactifs dans un réacteur et la neutralisation de l'acide chlorhydrique produit pendant la réaction {_svg_2}.

Méthodes de production industrielle : Dans les milieux industriels, l'this compound est produit par des voies synthétiques similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles pour assurer un rendement élevé et la pureté du produit final .

Types de réactions :

Oxydation : L'this compound peut subir des réactions d'oxydation, conduisant à la formation de divers produits d'oxydation.

Réduction : Il peut également être réduit dans des conditions spécifiques, bien que cela soit moins fréquent.

Substitution : L'this compound peut participer à des réactions de substitution, en particulier avec des ions métalliques, formant des complexes stables.

Réactifs et conditions courants :

Agents oxydants : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Agents réducteurs : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Réactions de substitution : Des ions métalliques comme le fer, l'aluminium et le plutonium peuvent réagir avec l'this compound pour former des complexes.

Produits majeurs :

Produits d'oxydation : Divers produits d'oxydation en fonction de l'agent oxydant utilisé.

Produits de réduction : Formes réduites de l'this compound.

Complexes : Complexes métalliques stables formés lors de réactions de substitution.

Comparaison Avec Des Composés Similaires

Salicylhydroxamic Acid: Another hydroxamic acid with similar enzyme inhibition properties.

Hydroxyurea: A compound that also inhibits urease but has different applications.

N-Hydroxyacetamide: Structurally similar to acetohydroxamic acid and shares some chemical properties.

Uniqueness: Acetohydroxamic acid is unique due to its potent and irreversible inhibition of urease, making it particularly effective in treating urinary tract infections and preventing kidney stone formation. Its ability to form stable complexes with metal ions also sets it apart from other similar compounds .

Propriétés

IUPAC Name |

N-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c1-2(4)3-5/h5H,1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUDCFGSUDOHDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022546 | |

| Record name | Acetohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetohydroxamic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4), 5.09e+02 g/L | |

| Record name | SID49640647 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Acetohydroxamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00551 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetohydroxamic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Acetohydroxamic Acid reversibly inhibits the bacterial enzyme urease. This inhibits the hydrolysis of urea and production of ammonia in urine infected with urea-splitting organisms, leading to a decrease in pH and ammonia levels. As antimicrobial agents are more effective in such conditions, the effectiveness of these agents is amplified, resulting in a higher cure rate., Inhibits the hydrolysis of urea and production of ammonia in urine infected with urea-splitting bacteria, by reversible inhibition of the bacterial enzyme urease, and by the chelation of nickel, an essential component of urease enzymes. Such enzyme inhibition results in reduction of both urine alkalinity and ammonia concentration. The effectiveness of antibacterial medication is then enhanced and the formation of urinary calculi reduced. | |

| Record name | Acetohydroxamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00551 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETOHYDROXAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

546-88-3 | |

| Record name | Acetohydroxamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetohydroxamic acid [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetohydroxamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00551 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | acetohydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acetohydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | acetohydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetohydroxamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetohydroxamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetohydroxamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZ82L2GY5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETOHYDROXAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetohydroxamic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

89-92 °C, 90.5 °C | |

| Record name | Acetohydroxamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00551 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACETOHYDROXAMIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3585 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetohydroxamic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

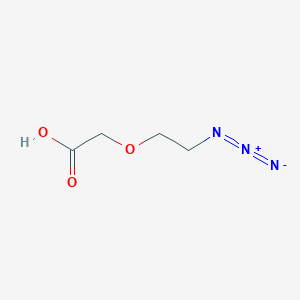

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

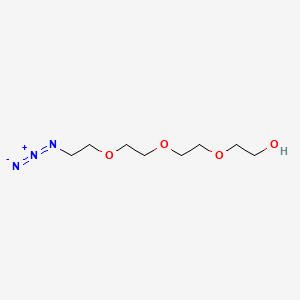

![2-[2-(2-Azidoethoxy)ethoxy]ethanol](/img/structure/B1666427.png)